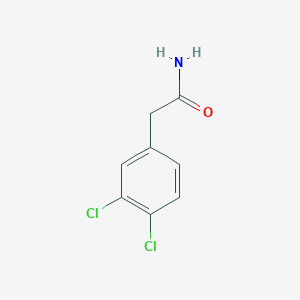

2-(3,4-Dichlorophenyl)acetamide

Description

2-(3,4-Dichlorophenyl)acetamide is a synthetic organic compound characterized by an acetamide group (-NHCOCH₃) attached to a 3,4-dichlorophenyl aromatic ring. This structure confers both lipophilic and electronic properties, making it a versatile scaffold in medicinal chemistry. The compound’s chlorine substituents enhance its stability and influence its binding affinity to biological targets, particularly in opioid receptor modulation .

For instance, modifications to the acetamide’s nitrogen or the aromatic ring have led to compounds with selective receptor binding profiles . The compound’s synthetic flexibility is demonstrated in diverse methodologies, such as microwave-assisted synthesis and click chemistry .

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEVQJYIDJSWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)acetamide typically involves the reaction of 3,4-dichloroaniline with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3,4-Dichloroaniline+Acetic Anhydride→2-(3,4-Dichlorophenyl)acetamide+Acetic Acid

Industrial Production Methods

Industrial production methods for 2-(3,4-Dichlorophenyl)acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichloro groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: The amide group can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

2-(3,4-Dichlorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

- U-50488H (also known as spiradoline) exhibits >400-fold selectivity for the kappa opioid receptor (KOR) over the mu opioid receptor (MOR), making it a tool compound for studying KOR-mediated effects .

- U-47700 , in contrast, shows higher MOR affinity and has been linked to recreational drug use due to its potent analgesic effects .

Triazole and Heterocyclic Derivatives

Click chemistry has been employed to synthesize triazole derivatives of 2-(3,4-dichlorophenyl)acetamide. For example, compound 12e (N-(3,4-dichlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) incorporates a triazole ring linked to a quinoxaline moiety. This modification enhances hydrogen-bonding capacity and may improve antimicrobial or anticancer activity, though specific data are pending .

Sulfur-Containing Derivatives

Sulfur substitutions significantly alter pharmacokinetic profiles:

- N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide: The thienopyrimidine-sulfanyl group introduces steric bulk, which may modulate kinase inhibition .

Crystal Structure and Conformational Analysis

X-ray crystallography of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide reveals three distinct conformers in the asymmetric unit. Dihedral angles between the dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, impacting intermolecular interactions and solubility .

Biological Activity

2-(3,4-Dichlorophenyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions

Research indicates that compounds similar to 2-(3,4-Dichlorophenyl)acetamide can target various enzymes and receptors. These include:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with receptors that modulate cellular responses, potentially affecting processes like cell proliferation and apoptosis.

Mode of Action

The mode of action is believed to involve binding to active or allosteric sites on target proteins, thereby altering their functionality. For instance, the presence of chlorine atoms in its structure may enhance its reactivity and binding affinity to biological targets.

Antimicrobial Activity

In vitro studies have demonstrated that 2-(3,4-Dichlorophenyl)acetamide exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive bacteria. The compound's activity was evaluated using standard microbiological techniques, such as the tube dilution method, revealing comparable efficacy to established antibiotics like ciprofloxacin .

Anticancer Potential

The anticancer activity of 2-(3,4-Dichlorophenyl)acetamide has also been explored. Studies utilizing the MTT assay for cell viability indicated that this compound could induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic profile of 2-(3,4-Dichlorophenyl)acetamide suggests favorable absorption and distribution characteristics due to its chemical structure. Key pharmacokinetic parameters include:

- Absorption : Likely rapid due to its low molecular weight.

- Distribution : Predicted to distribute widely in tissues.

- Metabolism : May undergo hepatic metabolism involving cytochrome P450 enzymes.

- Excretion : Primarily through renal pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on 2-(3,4-Dichlorophenyl)acetamide. Notable findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.